3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine-2,5-dione core, a 1,3,4-oxadiazole ring, and a hydroxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the hydroxyphenyl and pyrrolidine-2,5-dione groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various solvents such as ethanol and dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include quinone derivatives, reduced oxadiazole compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The oxadiazole ring may participate in electron transfer processes, influencing cellular redox states. The sulfanyl group can form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A more complex compound with similar structural features.
Uniqueness
3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15N3O4S/c1-11-6-8-12(9-7-11)22-16(24)10-15(18(22)25)27-19-21-20-17(26-19)13-4-2-3-5-14(13)23/h2-9,15,23H,10H2,1H3 |
InChI Key |
OXZXVNFURBAVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(O3)C4=CC=CC=C4O |
Origin of Product |
United States |
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